molecular formula C23H22N2O4S B2543077 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941871-60-9

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2543077
CAS No.: 941871-60-9
M. Wt: 422.5
InChI Key: JCBRXHCFYSMEFN-UHFFFAOYSA-N
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Description

This compound is part of the phenoxy acetamide family, which is known for its diverse pharmacological activities .

Scientific Research Applications

It has shown promise in various pharmacological studies, including those focused on its analgesic and anticancer activities .

Future Directions

The future directions for the research on “2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” and similar compounds include the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This presents an opportunity for chemists to design new derivatives of these compounds .

Mechanism of Action

Target of Action

It is known that this compound was designed and synthesized as a potential anticancer agent . Therefore, it is likely that its targets are related to pathways involved in cancer cell proliferation and survival.

Mode of Action

It has been reported that this compound and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . This suggests that it may interact with its targets to inhibit cell growth and induce cell death in cancer cells.

Result of Action

The 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . Some compounds in this series have displayed potent cell growth inhibitory activity with IC50 values below 20 μM . This suggests that the molecular and cellular effects of this compound’s action may include inhibition of cell growth and induction of cell death in cancer cells.

Preparation Methods

The synthesis of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves multiple steps. The key intermediates are synthesized from commercially available starting materials, such as isovanillin and 2-bromo-isovanillin . The aldehyde group of 2-bromoisovanillin is oxidized to form 2-bromo-3-hydroxy-4-methoxybenzoic acid, which is then treated with thionyl chloride and a catalytic amount of DMF in CH2Cl2 to yield the corresponding acid chloride . This acid chloride reacts with various amines to produce the desired intermediates, which are further reacted to form the final product .

Chemical Reactions Analysis

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, DMF, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .

Comparison with Similar Compounds

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique compared to other similar compounds due to its specific chemical structure and pharmacological activities . Similar compounds include other phenoxy acetamide derivatives, such as N-phenylacetamide sulphonamides, which have also shown various pharmacological activities .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-13-14-22-18(16-19)8-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRXHCFYSMEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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